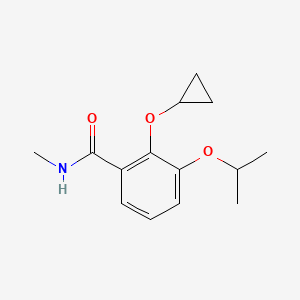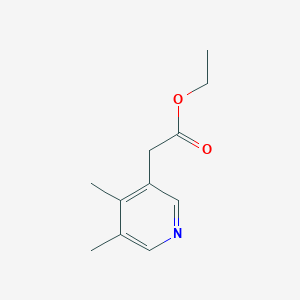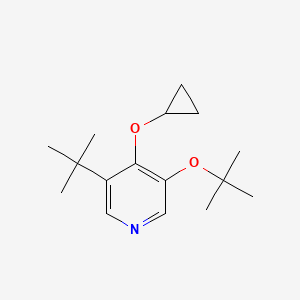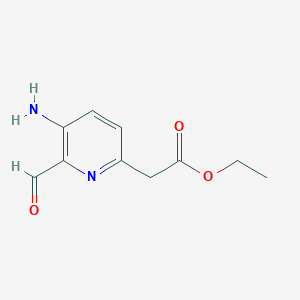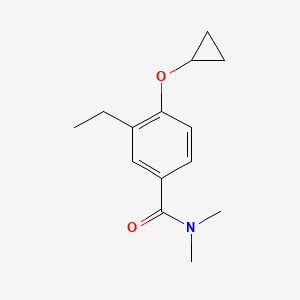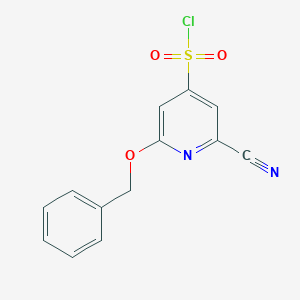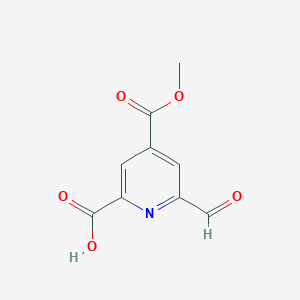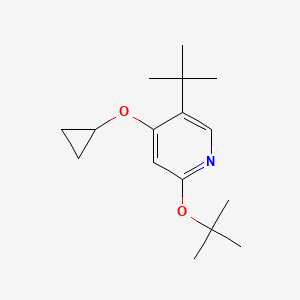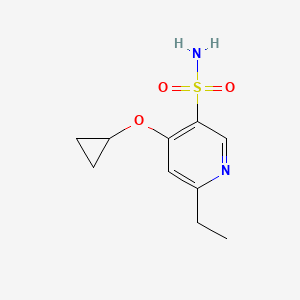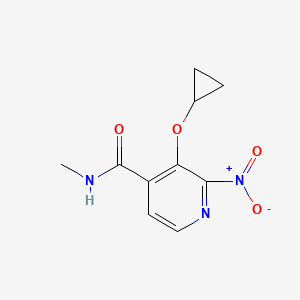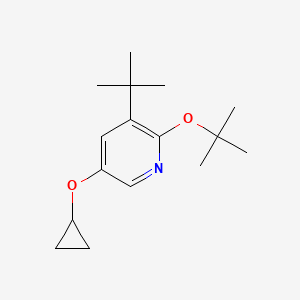
2-Tert-butoxy-3-tert-butyl-5-cyclopropoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butoxy-3-tert-butyl-5-cyclopropoxypyridine is an organic compound characterized by the presence of tert-butyl and cyclopropoxy groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-3-tert-butyl-5-cyclopropoxypyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of Tert-butyl and Cyclopropoxy Groups: The tert-butyl and cyclopropoxy groups can be introduced through alkylation reactions. For example, tert-butylation can be achieved using tert-butyl chloride and a strong base, while cyclopropoxylation can be carried out using cyclopropyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-Tert-butoxy-3-tert-butyl-5-cyclopropoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine compounds.
科学的研究の応用
2-Tert-butoxy-3-tert-butyl-5-cyclopropoxypyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Tert-butoxy-3-tert-butyl-5-cyclopropoxypyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that include:
Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or modulating their activity.
Signal Transduction Pathways: It may influence signal transduction pathways, leading to changes in cellular responses.
類似化合物との比較
Similar Compounds
- 2-Tert-butyl-3-tert-butyl-5-cyclopropylpyridine
- 2-Tert-butoxy-3-tert-butyl-5-methoxypyridine
- 2-Tert-butoxy-3-tert-butyl-5-ethoxypyridine
Uniqueness
2-Tert-butoxy-3-tert-butyl-5-cyclopropoxypyridine is unique due to the presence of both tert-butyl and cyclopropoxy groups, which impart distinct steric and electronic properties. These features make it a valuable compound for specific applications in synthesis and research.
特性
CAS番号 |
1243284-45-8 |
|---|---|
分子式 |
C16H25NO2 |
分子量 |
263.37 g/mol |
IUPAC名 |
3-tert-butyl-5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C16H25NO2/c1-15(2,3)13-9-12(18-11-7-8-11)10-17-14(13)19-16(4,5)6/h9-11H,7-8H2,1-6H3 |
InChIキー |
ARDMOUBTQTVWFC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(N=CC(=C1)OC2CC2)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



